

An In-depth Technical Guide to Pyridine-3-carbaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)nicotinaldehyde

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Introduction

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is a heterocyclic aromatic aldehyde comprising a pyridine ring substituted with a formyl group at the 3-position.^{[1][2]} This compound serves as a critical and versatile building block in the synthesis of a wide array of complex organic molecules.^[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, make it a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.^{[1][3][4]} This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its significant role in modern chemical synthesis and drug discovery.

Core Physical and Chemical Properties

Pyridine-3-carbaldehyde is a clear yellow to light brown liquid with a pungent odor.^{[1][5]} It is sensitive to air and light, necessitating proper storage conditions.^[1] The compound is miscible with water and soluble in various organic solvents.^{[5][6]}

Physical Properties

The key physical and chemical constants for pyridine-3-carbaldehyde are summarized in the table below for easy reference.

Property	Value	References
Molecular Formula	C ₆ H ₅ NO	[1][2][5]
Molecular Weight	107.11 g/mol	[2][3][6]
Appearance	Clear yellow to light brown liquid	[1][5][7]
Melting Point	7 - 8 °C	[2][5][6]
Boiling Point	209 °C @ 760 mmHg; 95-97 °C @ 15 mmHg	[2][5][6][8]
Density	1.141 g/cm ³ at 20 °C	[2][6][7]
Refractive Index (n ²⁰ /D)	1.549	[7]
Flash Point	~60 °C (140 °F)	[7][8]
Vapor Pressure	0.2 - 0.3 hPa at 20-25 °C	[6][7][8]
Water Solubility	Miscible	[5][6][7]
logP (Octanol/Water)	0.29	[5][8]
CAS Number	500-22-1	[1][2]

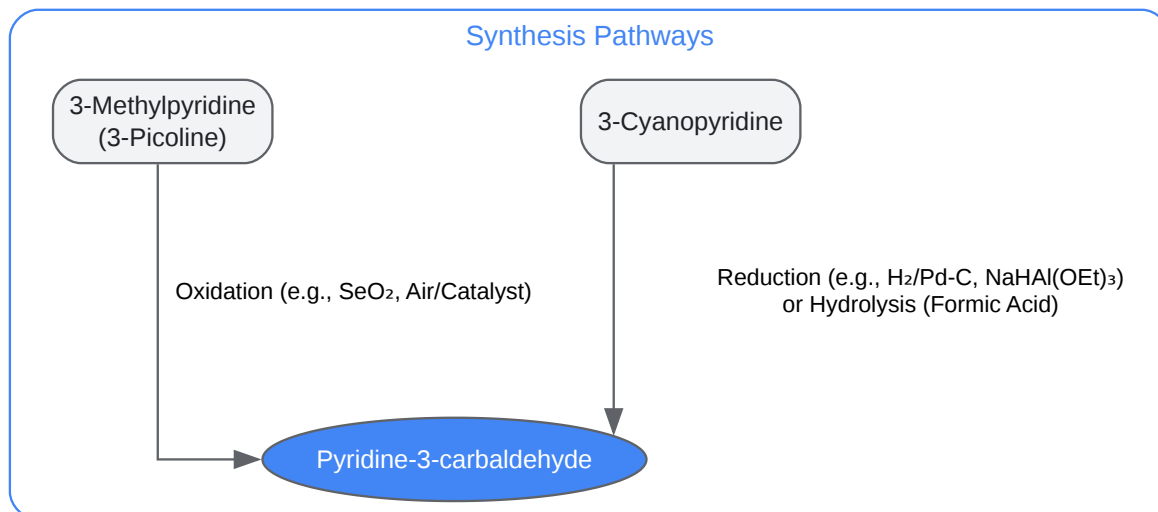
Spectral Data

Spectroscopic data is crucial for the identification and characterization of pyridine-3-carbaldehyde. Key spectral features are outlined below.

Spectroscopy	Key Features	References
^1H NMR	Chemical shifts (δ , ppm) are observed for the aldehydic proton (~ 10.1 ppm) and aromatic protons on the pyridine ring (~ 7.5 - 9.1 ppm).	[9]
^{13}C NMR	Resonances for the carbonyl carbon (~ 192 ppm) and the five distinct aromatic carbons of the pyridine ring are observed.	[9]
Infrared (IR)	Characteristic absorption bands include a strong C=O stretch for the aldehyde ($\sim 1700\text{ cm}^{-1}$) and C=N/C=C stretching vibrations for the pyridine ring (~ 1600 - 1400 cm^{-1}).	[10][11]
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum shows a molecular ion (M^+) peak at m/z 107, with characteristic fragmentation patterns.	[12][13]

Synthesis and Chemical Reactivity

The synthesis of pyridine-3-carbaldehyde can be achieved through several established routes, primarily involving the oxidation of 3-methylpyridine (3-picoline) or the reduction of 3-cyanopyridine.



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Caption: Major synthetic routes to Pyridine-3-carbaldehyde.

The reactivity of pyridine-3-carbaldehyde is dominated by its two functional groups. The aldehyde moiety readily undergoes nucleophilic addition, condensation reactions (e.g., formation of Schiff bases), and oxidation/reduction.[4][14] The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation).[15]

Experimental Protocols

Synthesis via Oxidation of 3-Methylpyridine

This protocol is a generalized procedure based on common industrial methods.[16]

Objective: To synthesize pyridine-3-carbaldehyde from 3-methylpyridine via catalytic hydrolysis of an intermediate.

Materials:

- 3-Methylpyridine (3-picoline)
- Chlorine gas

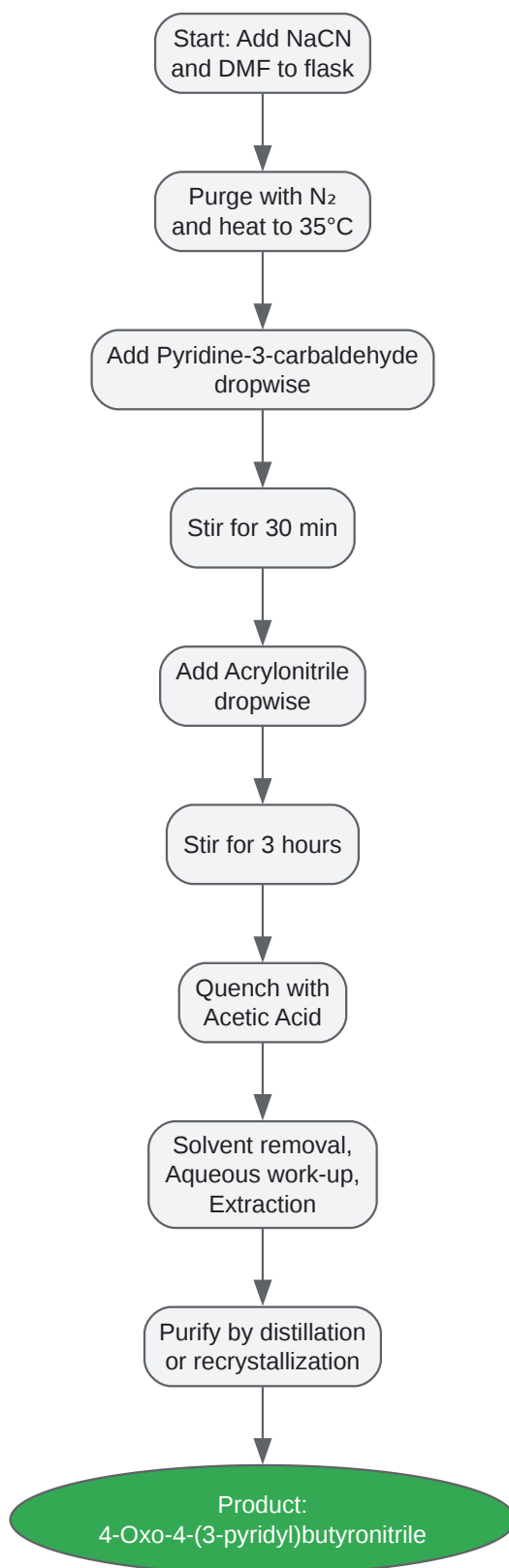
- Calcium carbonate
- Water
- Nitrogen gas
- Autoclave reactor, distillation apparatus

Methodology:

- Chlorination: In a suitable reactor, 3-methylpyridine is heated to approximately 137-142 °C. [16] Chlorine gas is bubbled through the liquid under UV light or with a radical initiator. The reaction is monitored by GC until the desired conversion to 3-(dichloromethyl)pyridine is achieved.[16] This step generates HCl as a byproduct.
- Hydrolysis: The crude chlorinated solution is transferred to a pressure-rated autoclave. Water (approx. 4:1 mass ratio to the chlorinated solution) and calcium carbonate (approx. 1.1:1 molar ratio to 3-(dichloromethyl)pyridine) are added.[16]
- The autoclave is sealed, purged with nitrogen, and heated to ~115 °C with stirring.[16] The reaction is held at this temperature for several hours until pressure ceases to increase (due to CO₂ byproduct formation).[16]
- Work-up and Purification: After cooling, the reactor is vented. The reaction mixture is filtered to remove calcium salts. The aqueous filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude pyridine-3-carbaldehyde is purified by vacuum distillation (e.g., 95-97 °C at 15 mmHg) to yield a clear, yellowish liquid.[5][8]

Representative Reaction: Cyanide-Catalyzed Conjugate Addition

This protocol is adapted from a procedure in Organic Syntheses and demonstrates a typical reaction employing pyridine-3-carbaldehyde as an electrophile.[17]



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Caption: Workflow for the conjugate addition of an aldehyde.

Objective: To synthesize 4-oxo-4-(3-pyridyl)butyronitrile via the conjugate addition of pyridine-3-carbaldehyde to acrylonitrile.

Materials:

- Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
- Dry N,N-dimethylformamide (DMF)
- Pyridine-3-carbaldehyde (freshly distilled)
- Acrylonitrile (freshly distilled)
- Acetic acid
- Nitrogen atmosphere apparatus

Methodology:

- Setup: A three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel is charged with finely ground sodium cyanide (0.18 mol) and dry DMF (500 mL).[\[17\]](#)
- Initiation: The apparatus is purged with dry nitrogen, and the flask is immersed in a water bath maintained at 35 °C.[\[17\]](#)
- Aldehyde Addition: Freshly distilled pyridine-3-carbaldehyde (1.0 mol) is added dropwise over 30 minutes. The resulting dark solution is stirred for an additional 30 minutes.[\[17\]](#)
- Michael Addition: Freshly distilled acrylonitrile (0.75 mol) is added dropwise over 1 hour. The solution becomes more viscous. The mixture is stirred for 3 hours at 35 °C.[\[17\]](#)
- Quenching: Acetic acid (0.11 mol) is added to quench the cyanide catalyst, and stirring is continued for 5 minutes.[\[17\]](#)

- Purification: The solvent (DMF) is removed using a rotary evaporator. The residue is dissolved in water and extracted with an appropriate solvent. The product is then purified via vacuum distillation or recrystallization.[17]

Applications in Drug Discovery and Research

Pyridine-3-carbaldehyde is a key starting material (KSM) or intermediate for numerous active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]

Pharmaceuticals:

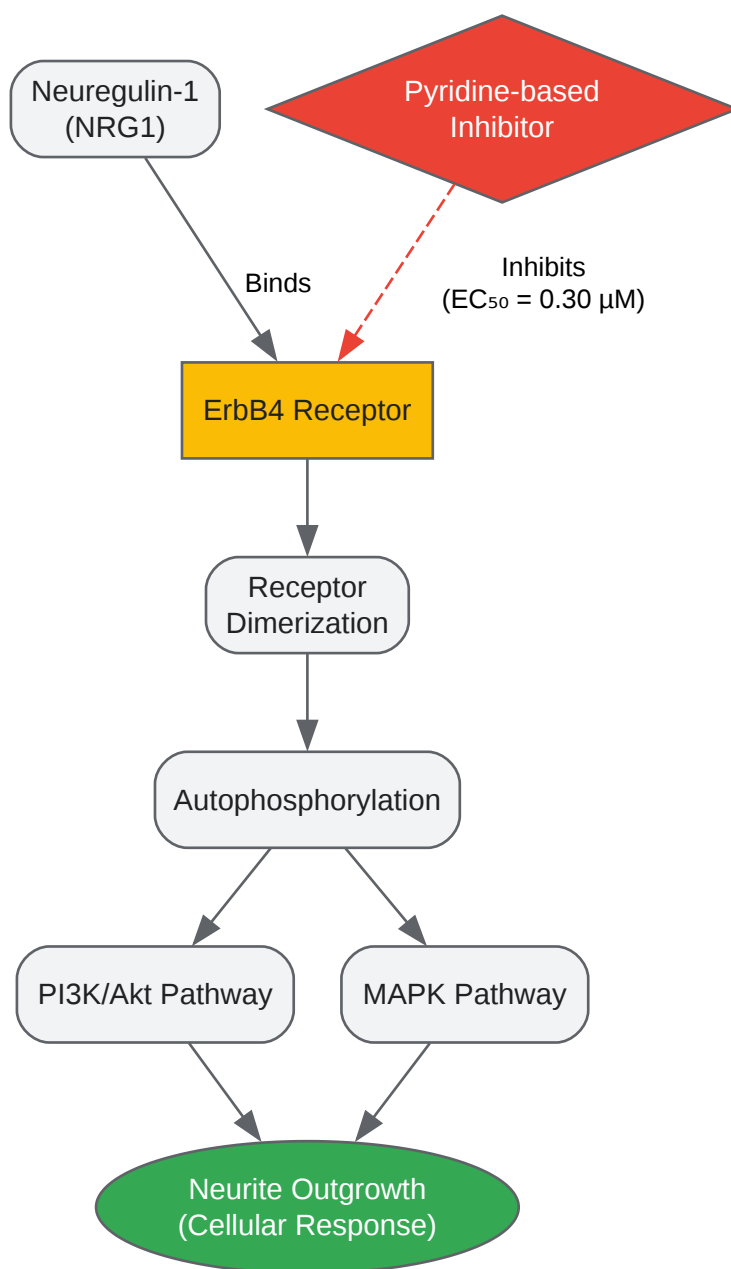
- Indinavir: An antiretroviral protease inhibitor used in the treatment of HIV.[3]
- Elarofiban: A glycoprotein antagonist for thrombosis management.[3]
- Xanomeline: A muscarinic receptor agonist investigated for Alzheimer's disease and schizophrenia.[3]

Agrochemicals:

- Pymetrozine: A selective insecticide.[3]
- Pyrifenox: A fungicide.[3]

Role in Signaling Pathway Modulation

Research into complex, pyridine-containing molecules has led to the discovery of potent modulators of critical biological signaling pathways. A notable example is the identification of a pyridine derivative as an inhibitor of the Neuregulin-1 (NRG1)/ErbB4 signaling pathway.[18] This pathway is implicated in neuronal development, synaptic plasticity, and is a therapeutic target in schizophrenia and certain breast cancers.[18]



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Caption: Inhibition of the NRG1/ErbB4 signaling pathway.

In a cell-based assay, a complex pyridine, synthesized through a multi-step process, was found to potently inhibit neuregulin-induced neurite outgrowth, a key cellular response mediated by ErbB4 activation.^[18] The discovery highlights how foundational building blocks like pyridine-3-carbaldehyde can be elaborated into sophisticated molecules that specifically modulate disease-relevant pathways.

Safety and Handling

Pyridine-3-carbaldehyde is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[5][19]

- Hazards: Flammable liquid and vapor.[5][20] Harmful if swallowed.[19][20] Causes skin irritation and may cause an allergic skin reaction.[5][20] Causes serious eye damage.[5][20] May cause respiratory irritation.[5][20]
- Precautions: Keep away from heat, sparks, and open flames.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][19] Ground and bond containers when transferring material to prevent static discharge.[5][6]
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6] Recommended storage is often under refrigeration (2-8 °C) and under an inert atmosphere.[7][21][22]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[5]

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